molecular formula C10H10O4 B2514234 2-(2H-1,3-benzodioxol-5-yl)propanoic acid CAS No. 25476-44-2

2-(2H-1,3-benzodioxol-5-yl)propanoic acid

Cat. No. B2514234
CAS RN: 25476-44-2
M. Wt: 194.186
InChI Key: VUNWUTPFVAAMOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has developed various synthetic routes and chemical transformations for compounds structurally related to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science.


Molecular Structure Analysis

The molecular formula of 2-(2H-1,3-benzodioxol-5-yl)propanoic acid is C10H10O4 . The molecular weight is 194.186.


Chemical Reactions Analysis

Research has developed various synthetic routes and chemical transformations for compounds structurally related to 2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid. These studies focus on understanding the mechanisms involved in forming these compounds and exploring their potential applications in medicinal chemistry and material science.

Scientific Research Applications

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives, including the compound , have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds have shown potent activity against the COX1 and COX2 enzymes, which are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). The most potent compound against the COX1 enzyme was found to be 4f with an IC50 of 0.725 µM . All compounds showed cytotoxic activity against the HeLa Cervical cancer cell line at higher concentration ranges (0.219–1.94 mM), and the most cytotoxic compound was 3e with a CC50 value of 219 µM .

Antidiabetic Agents

Some benzodioxol carboxamide derivatives, which could potentially include the compound , have been synthesized and investigated for their antidiabetic potential . Compounds IIa and IIc displayed potent α-amylase inhibition (IC50 values of 0.85 and 0.68 µM, respectively) while exhibiting a negligible effect on the Hek293t normal cell line (IC50 > 150 µM), suggesting their safety .

Anticancer Agents

The compound IId demonstrated significant activity against four cancer cell lines (26–65 µM) . The compelling in vitro anticancer efficacy of IIc and its safety for normal cells underscores the need for further in vivo assessment of this promising compound .

Synthesis of Tricarbonitrile Derivatives

The compound “2-(1,3-benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile” was prepared from “(1,3-benzodioxol-5-ylmethylene)malononitrile” and sodium cyanide, followed by oxidation using bromine . This indicates that the compound could potentially be used in the synthesis of tricarbonitrile derivatives.

Quantum Mechanical Studies

Quantum mechanical methods helped by the functional B3LYP/6-311+G were used to obtain the vibrational wavenumbers of the semicarbazone 4 and to optimize its structure . This suggests that the compound could potentially be used in quantum mechanical studies.

Inhibitors of the Dual Specificity Phosphatase (DSP) Family

Some benzodioxol derivatives have been identified as selective inhibitors of the dual specificity phosphatase (DSP) family . This suggests that the compound could potentially be used as an inhibitor of the DSP family.

Mechanism of Action

2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoic acid (ABP) is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in synaptic plasticity, learning, and memory.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWUTPFVAAMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2H-1,3-benzodioxol-5-yl)propanoic acid

CAS RN

25476-44-2
Record name 2-(1,3-dioxaindan-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The mixture of benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate (2R:2S=1:4, 3.65 g) and 10% palladium on activated carbon (1.0 g) in methanol (50 ml) and water (5 ml) was shaken under hydrogen atmosphere (3 atmospheric pressure) at ambient temperature for 1 hour. The catalyst was filtered through a bed of celite and the filtrate was evaporated in vacuo. The residue was diluted with AcOEt (ethyl acetate) and the organic layer was washed with brine. Drying, filtering and removal of the solvents afforded (2RS)-3-(1-tert-butoxycarbonyl)-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionic acid (2R:2S=1:4) (2.63 g) as a white solid.
Name
benzyl (2RS)-3-(1-tert-butoxycarbonyl-2-n-butylimidazol-4-yl)-2-(3,4-methylenedioxyphenyl)propionate
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 50 g. of 3,4-methylenedioxycinnamic acid in 200 ml. of a 2 N potassium carbonate solution in a Parr shaker was added 0.5 g. of a five percent palladium on carbon catalyst. Hydrogen was introduced into the reactor to a pressure of 30 psig. The reaction was allowed to proceed until 0.26 moles of hydrogen were taken up (about 4 hours). At the completion of the reaction the mixture was filtered to remove the catalyst. Acidification of the mixture resulted in the precipitation of the desired 3,4-methylenedioxyphenylpropionic acid in 95 percent yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.26 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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